TM5275 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

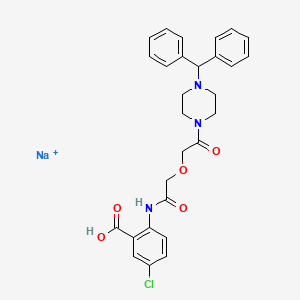

C28H28ClN3NaO5+ |

|---|---|

Poids moléculaire |

545.0 g/mol |

Nom IUPAC |

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid |

InChI |

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1 |

Clé InChI |

JSHSGBIWNPQCQZ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

TM5275 Sodium: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: PAI-1 Inhibition

Signaling Pathways

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of TM5275.

Table 1: In Vitro Efficacy of TM5275

| Assay Type | Cell Line/System | Parameter | Value | Reference(s) |

| PAI-1 Inhibition | Cell-free | IC50 | 6.95 μM | [1][2][3] |

| tPA-GFP Retention | Vascular Endothelial Cells (VECs) | Effective Concentration | 20 and 100 μM | [1][6] |

| Fibrin Clot Lysis | tPA-GFP-expressing VECs | Effective Concentration | 20 and 100 μM | [6] |

| Cell Viability | ES-2 and JHOC-9 (Ovarian Cancer) | Growth suppression concentration | 70-100 μM | [1] |

| HSC Proliferation (PAI-1 induced) | HSC-T6 | Inhibitory Concentration | 100 μM | [7] |

| HSC Proliferation (TGF-β1 induced) | HSC-T6 | Inhibitory Concentration | 10-100 μM | [7] |

Table 2: In Vivo Efficacy of TM5275

| Animal Model | Species | Dosing | Key Finding | Reference(s) |

| Arteriovenous Shunt Thrombosis | Rat | 10 and 50 mg/kg (oral) | Significant reduction in blood clot weight. | [1] |

| Ferric Chloride-induced Carotid Artery Thrombosis | Rat | 1 and 3 mg/kg (oral) | Increased time to primary occlusion. | [3] |

| Photochemical-induced Arterial Thrombosis | Cynomolgus Monkey | 10 mg/kg (oral) | Increased time to primary occlusion. | [3] |

| Hepatic Fibrosis (CDAA-induced) | Rat | Not specified (oral) | Attenuation of liver fibrosis development. | [7] |

| Hepatic Fibrosis (Porcine Serum-induced) | Rat | Not specified (oral) | Amelioration of hepatic fibrosis. | [7] |

| Intestinal Fibrosis (TNBS-induced) | Mouse | Not specified (oral) | Attenuation of fibrogenesis. | [8] |

Table 3: Pharmacokinetic Profile of TM5275

| Species | Dose | Route | Cmax | Reference(s) |

| Rat | 10 mg/kg | Oral | 17.5 ± 5.2 μM | [1] |

| Mouse | 50 mg/kg | Oral | Not specified | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on published studies and may require optimization for specific experimental conditions.

In Vitro PAI-1 Activity Assay (Chromogenic)

-

Reagents and Materials:

-

Recombinant tPA

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

TM5275 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

-

Procedure:

-

Prepare serial dilutions of TM5275 in assay buffer.

-

Add the TM5275 dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Add plasminogen and the chromogenic plasmin substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of color development is proportional to the residual tPA activity.

-

Cell Proliferation Assay (MTT)

This protocol is for assessing the effect of TM5275 on the proliferation of hepatic stellate cells (HSCs).

-

Reagents and Materials:

-

HSC-T6 cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TM5275 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed HSC-T6 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the control (untreated cells).

-

Western Blotting for Signaling Proteins

This protocol is for analyzing the effect of TM5275 on TGF-β1-induced protein phosphorylation.

-

Reagents and Materials:

-

HSC-T6 cells

-

Recombinant TGF-β1

-

TM5275 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat HSC-T6 cells with TGF-β1 and/or TM5275 as described for the proliferation assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Hepatic Fibrosis Model (CDAA-induced)

This is a representative protocol for inducing hepatic fibrosis in rats and testing the efficacy of TM5275.[7]

-

Animals and Housing:

-

Male Fischer-344 rats (6 weeks old)

-

Standard housing conditions with a 12-hour light/dark cycle.

-

-

Induction of Fibrosis:

-

Feed the rats a choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks.

-

A control group should receive a corresponding control diet.

-

-

TM5275 Treatment:

-

Prepare TM5275 in a suitable vehicle for oral administration (e.g., suspended in 0.5% carboxymethyl cellulose).

-

Administer TM5275 or vehicle daily by oral gavage starting from a predetermined time point during the CDAA diet feeding.

-

-

Endpoint Analysis:

-

At the end of the study period, euthanize the animals and collect blood and liver tissue.

-

Perform histological analysis of liver sections (e.g., H&E, Sirius Red, and α-SMA staining) to assess fibrosis.

-

Measure hepatic levels of TGF-β1 and total collagen.

-

Analyze the expression of profibrogenic genes (e.g., Tgfb1, Col1a1) by qRT-PCR.

-

References

- 1. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

TM5275 Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Properties of TM5275 Sodium

This compound has been characterized for its fundamental chemical and physical properties, which are crucial for experimental design and formulation.

| Property | Value | Citation(s) |

| Molecular Weight | 543.97 g/mol | [1][2] |

| Exact Mass | 543.1537 g/mol | [3] |

| Chemical Formula | C₂₈H₂₇ClN₃NaO₅ | [1][2][3] |

| CAS Number | 1103926-82-4 | [1][2][3] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Store at +4°C | [1][2] |

Mechanism of Action and Signaling Pathways

TGF-β Signaling Pathway in Fibrosis

Figure 1. TGF-β signaling pathway and the inhibitory action of TM5275.

PI3K/AKT Signaling in Cell Proliferation

Summary of Preclinical Data

TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential in thrombosis, fibrosis, and oncology.

| Model System | Key Findings | Dosing and Administration | Citation(s) |

| Rat Models of Thrombosis | Showed significant antithrombotic effects.[5] | Oral administration. | [5] |

| Non-Human Primate Thrombosis Model | Demonstrated antithrombotic benefits without a significant increase in bleeding time. | Oral administration. | [1] |

| Rat Models of Hepatic Fibrosis | Markedly ameliorated the development of hepatic fibrosis and suppressed the proliferation of activated hepatic stellate cells.[3] | Oral administration. | [3] |

| Mouse Model of Intestinal Fibrosis | Attenuated TNBS-induced colonic fibrosis by upregulating MMP-9 and decreasing collagen accumulation.[5] | 50 mg/kg, oral administration as a carboxymethyl cellulose suspension. | [5] |

| In Vitro Ovarian Cancer Cells | Induced apoptosis through the intrinsic apoptotic pathway.[6] | 100 μM in cell culture. | [1][6] |

| Vascular Endothelial Cells (In Vitro) | Prolonged the retention of tPA on the cell surface and enhanced fibrinolysis.[4] | 20 and 100 μM in cell culture. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TM5275.

In Vivo Thrombosis Model (Rat)

-

Objective: To assess the antithrombotic efficacy of TM5275.

-

Animal Model: Male rats.

-

Procedure:

-

Induce thrombosis through a standardized method (e.g., ferric chloride-induced carotid artery thrombosis or an arteriovenous shunt model).

-

Administer TM5275 or vehicle control orally at specified doses.

-

Measure relevant endpoints such as time to occlusion, thrombus weight, or patency of the vessel.

-

Collect blood samples to assess coagulation parameters (e.g., aPTT, PT) and platelet function to evaluate bleeding risk.

-

-

Reference: [5]

In Vitro Cell Proliferation Assay (Hepatic Stellate Cells)

-

Cell Line: Rat hepatic stellate cell line (e.g., HSC-T6).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

-

-

Reference: [3]

Western Blot Analysis for Signaling Pathway Components

-

Objective: To investigate the effect of TM5275 on protein expression and phosphorylation.

-

Procedure:

-

Treat cells with the appropriate stimuli (e.g., TGF-β1) with or without TM5275.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize and quantify the protein bands.

-

Figure 3. General experimental workflow for the evaluation of TM5275.

Clinical Development Status

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

A Comprehensive Preclinical Overview of TM5275 Sodium: A Novel PAI-1 Inhibitor

Introduction

Mechanism of Action

In Vitro Studies

TM5275 has been evaluated in various in vitro assays to determine its inhibitory activity and cellular effects.

Enzyme Inhibition

| Parameter | Value | Reference |

| IC50 (PAI-1) | 6.95 μM | [3][11] |

Cell-Based Assays

In human cancer cell lines, TM5275 demonstrated the ability to decrease cell viability with IC50 values ranging from 9.7 to 60.3 μM.[4][6] It was also shown to induce intrinsic apoptosis at a concentration of 50 μM in several cancer cell lines.[4][6]

| Cell Line | IC50 (μM) | Cancer Type | Reference |

| HT1080 | ~20-30 | Fibrosarcoma | [6] |

| HCT116 | ~30-40 | Colorectal Carcinoma | [6] |

| Daoy | ~10-20 | Medulloblastoma | [6] |

| MDA-MB-231 | ~30-40 | Breast Cancer | [6] |

| Jurkat | ~20-30 | T-cell Leukemia | [6] |

In Vivo Preclinical Studies

TM5275 has been evaluated in several animal models for various diseases.

Hepatic Fibrosis

In two different rat models of metabolic syndrome-related hepatic fibrosis, oral administration of TM5275 markedly ameliorated the development of liver fibrosis.[1][2]

| Animal Model | Treatment | Key Findings | Reference |

| Choline-deficient L-amino acid-defined (CDAA) diet-fed rats | 50 mg/kg/day TM5275 in drinking water for 12 weeks | Significantly attenuated liver fibrosis development; Decreased fibrotic area by approximately 50%; Reduced α-SMA-immunopositive areas; Decreased hepatic expression of Tgfb1 and Col1a1. | [1] |

| Porcine serum (PS)-induced fibrosis in Otsuka Long-Evans Tokushima Fatty (OLETF) diabetic rats | Intraperitoneal injection of porcine serum for 6 weeks with TM5275 treatment | Attenuated liver fibrosis development. | [1][2] |

Diabetic Nephropathy

| Animal Model | Treatment | Key Findings | Reference |

| Streptozotocin (STZ)-induced diabetic mice | 10 and 50 mg/kg/day TM5275 orally for 16 weeks | Effectively inhibited renal albuminuria, renal extracellular matrix accumulation, and renal and glomerular hypertrophy. | [7][12] |

Thrombosis

TM5275 has demonstrated antithrombotic activity in rat models.[3]

| Animal Model | Treatment | Key Findings | Reference |

| Rat thrombosis model | 10 and 50 mg/kg TM5275 | Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg, respectively) compared to vehicle-treated rats (72.5±2.0 mg). The effectiveness of 50 mg/kg TM5275 was equivalent to 500 mg/kg of ticlopidine. | [3] |

Intestinal Fibrosis

In a mouse model of chronic intestinal inflammation, TM5275 was shown to ameliorate intestinal fibrosis.[8]

| Animal Model | Treatment | Key Findings | Reference |

| 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice | 15 and 50 mg/kg/day TM5275 orally for 2 weeks | The 50 mg/kg dose significantly reduced tissue collagen content and attenuated TNBS-induced colonic fibrosis. Upregulated matrix metalloproteinase 9 (MMP-9). | [8] |

Pharmacokinetics and Safety

TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.[3] In rats, a 10 mg/kg oral dose resulted in a plasma concentration of 17.5±5.2 μM.[3] Importantly, TM5275 has been shown to have no detrimental effects on hemostatic function, a common side effect of anticoagulant agents.[1] It did not interfere with other serpin/serine protease systems and showed no obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents and primates.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay (HSC-T6 cells)

-

Cell Culture: HSC-T6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a specified density.

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read at the appropriate wavelength using a microplate reader.[1]

In Vivo Hepatic Fibrosis Model (CDAA Diet)

-

Animals: Fischer 344 rats are used for this model.[1]

-

Diet Induction: Rats are fed a choline-deficient L-amino acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis. A control group receives a choline-supplemented amino acid (CSAA) diet.[1]

-

Treatment: The treatment group receives TM5275 (e.g., 50 mg/kg/day) dissolved in their drinking water throughout the 12-week feeding period. The control and vehicle groups receive plain drinking water.[1]

-

Euthanasia and Sample Collection: At the end of the experimental period, rats are euthanized, and blood and liver tissues are collected.[1]

-

Analysis:

-

Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.

-

Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells.[1]

-

Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of fibrogenic genes like Tgfb1 and Col1a1.[1]

-

Protein Analysis: Hepatic levels of TGF-β1 and total collagen are quantified using appropriate assays (e.g., ELISA, Sircol collagen assay).[1]

-

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 5. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Oral Pharmacokinetics of TM5275: A Technical Guide for Drug Development Professionals

Executive Summary

Mechanism of Action and Signaling Pathway

References

TM5275: A Deep Dive into its Potent and Selective Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of TM5275 Selectivity

| Serpin | Target Protease(s) | TM5275 IC50 (μM) |

| PAI-1 | tPA, uPA | 6.95 [1][2] |

| α1-Antitrypsin | Trypsin, Elastase | > 100 (No interference observed) |

| α2-Antiplasmin | Plasmin | > 100 (No interference observed) |

| Antithrombin | Thrombin, Factor Xa | Data not available |

| C1 Inhibitor | C1r, C1s, Kallikrein, Factor XIIa | Data not available |

| Neuroserpin | tPA, uPA | Data not available |

| Protease Nexin I | Thrombin, uPA, tPA | Data not available |

Mechanism of Action

Experimental Protocols

The following sections detail the methodologies employed in the characterization of TM5275's inhibitory activity and selectivity.

In Vitro PAI-1 Inhibition Assay (Chromogenic Substrate Method)

Materials:

-

Recombinant human tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

-

Chromogenic substrate for tPA/uPA (e.g., S-2288 or S-2444)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)

-

TM5275 dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Addition of Protease: Add a fixed concentration of tPA or uPA to each well to initiate the reaction.

-

Addition of Chromogenic Substrate: After a brief incubation (e.g., 5-10 minutes), add the chromogenic substrate to each well.

-

Measurement of Activity: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual tPA/uPA activity.

Serpin Selectivity Profiling

To assess the selectivity of TM5275, a similar chromogenic assay is performed against a panel of other serpins and their respective target proteases.

Materials:

-

A panel of purified human serpins (e.g., α1-antitrypsin, α2-antiplasmin, antithrombin, C1 inhibitor)

-

The corresponding target proteases for each serpin (e.g., trypsin for α1-antitrypsin, plasmin for α2-antiplasmin)

-

Specific chromogenic substrates for each protease

-

TM5275

Procedure:

-

Test TM5275 at a range of concentrations, typically up to a high concentration (e.g., 100 μM) to confirm the lack of inhibition.

-

Calculate the percent inhibition at each concentration to determine if TM5275 affects the activity of other serpins.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to TM5275.

Caption: A generalized workflow for determining the selectivity of TM5275 against a panel of serpins.

References

In Vivo Toxicity Profile of TM5275 Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

General Toxicity and Safety Pharmacology

Preclinical studies in both rodents and non-human primates have consistently indicated a favorable safety profile for TM5275, with reports of very low toxicity.[1]

Organ System Toxicity

Comprehensive evaluations in rodents and primates have revealed no significant toxicity in major organ systems. Specifically, TM5275 was found to cause no obvious toxic effects in the following systems:

Hemostatic Function

A significant concern with agents that modulate the coagulation or fibrinolytic systems is the potential for bleeding complications. However, studies have shown that TM5275 does not adversely affect key parameters of hemostasis. Specifically, TM5275 does not impact:

-

Platelet activity[3]

-

Activated partial thromboplastin time (aPTT)[3]

-

Prothrombin time (PT)[3]

-

Bleeding time[3]

Quantitative Toxicity Data

While described as having very low toxicity, specific quantitative toxicity values such as the LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) are not extensively reported in the publicly available literature. The available data is primarily derived from efficacy studies where the compound was well-tolerated at effective doses.

Table 1: Summary of Dosing in Preclinical Efficacy Studies

| Species | Model | Route of Administration | Dose(s) | Observed Effects on Toxicity | Reference |

| Rat | Arteriovenous shunt thrombosis | Oral | 10 and 50 mg/kg | Well-tolerated | [1] |

| Rat | Ferric chloride-induced carotid artery thrombosis | Oral | 1 and 3 mg/kg | Well-tolerated | [3] |

| Cynomolgus Monkey | Photochemical-induced arterial thrombosis | Oral | 10 mg/kg | Well-tolerated | [3] |

| Mouse | Intestinal fibrosis | Oral | 10 and 50 mg/kg/day for 2 weeks | No effect on body weight or food intake | [6] |

| Rat | Metabolic syndrome-related hepatic fibrosis | Oral | Not specified | No obvious toxicity observed | [4] |

Experimental Protocols

Detailed protocols for formal toxicology studies are not available in the reviewed literature. However, methodologies from key in vivo efficacy studies that support the safety assessment of TM5275 are described below.

Rat Arteriovenous Shunt Thrombosis Model

-

Animal Model: Male CD rats.

-

Procedure: Thrombus formation is induced in an arteriovenous shunt.

-

Drug Administration: TM5275 is administered orally at doses of 10 and 50 mg/kg.

-

Assessment: Blood clot weight is measured and compared to vehicle-treated controls.

-

Reference: [1]

Cynomolgus Monkey Photochemical-Induced Arterial Thrombosis Model

-

Animal Model: Cynomolgus monkeys.

-

Procedure: Arterial thrombosis is induced via a photochemical method.

-

Drug Administration: TM5275 is administered orally at a dose of 10 mg/kg.

-

Assessment: The time to primary occlusion is measured.

-

Reference: [3]

Mouse Model of Intestinal Fibrosis

-

Animal Model: Female BALB/c mice.

-

Procedure: Chronic colitis and fibrosis are induced by repeated intrarectal injections of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Drug Administration: TM5275 is administered orally as a carboxymethyl cellulose suspension at doses of 10 or 50 mg/kg/day for 2 weeks, starting after the sixth TNBS injection.

-

Safety Assessment: Body weight and food intake are monitored throughout the study.

-

Reference: [6]

Signaling Pathways and Mechanisms

Caption: Mechanism of TM5275 in the fibrinolytic pathway.

Conclusion

The available preclinical data indicates that TM5275 sodium has a favorable in vivo toxicity profile. It is well-tolerated in rodents and non-human primates at therapeutically effective doses, with no reported organ-specific toxicity or adverse effects on hemostasis. While specific quantitative toxicity metrics like LD50 and NOAEL are not widely published, the consistent findings of low toxicity across multiple studies support its potential for further clinical development. Future work should aim to establish a more detailed quantitative toxicological profile under Good Laboratory Practice (GLP) conditions to further de-risk its progression into clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of PAI-1 in Thrombosis and Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Plasminogen Activator Inhibitor-1 (PAI-1)

The Role of PAI-1 in Thrombosis

Molecular Mechanisms in Thrombosis

PAI-1 in Animal Models of Thrombosis

Quantitative Data on PAI-1 in Thrombosis

| Parameter | Finding | Species/Model | Reference |

| Plasma PAI-1 Activity | Increased in rats given endotoxin, leading to attenuated clot lysis. | Rat (Endotoxin-induced thrombosis) | [13] |

| Thrombus Weight | 52% decrease with low-dose tiplaxtinin (1 mg/kg) treatment. | Rat (Stenosis model of venous thrombosis) | [12] |

| Hepatic Venous Thrombi | PAI-1 deficient mice were largely protected from development. | Mouse (L-NAME-induced VOD) | [8] |

| Venous Thrombus Weight | Significantly reduced in PAI-1 deficient mice at all time points tested. | Mouse (Surgical model) | [11] |

The Role of PAI-1 in Fibrosis

Molecular Mechanisms in Fibrosis

PAI-1 in Organ-Specific Fibrosis

Quantitative Data on PAI-1 in Fibrosis

| Parameter | Finding | Organ/Model | Reference |

| PAI-1 mRNA Expression | Strongly induced 7 days after bleomycin instillation in a mouse model of pulmonary fibrosis. | Lung (Bleomycin-induced) | [16] |

| PAI-1 Protein Level | Markedly enhanced in PAI-1 deficient hearts, contributing to fibrosis. | Heart (PAI-1 deficient mice) | [25] |

| Renal PAI-1 mRNA | Rapidly increases in wild-type mice after unilateral ureteral obstruction. | Kidney (UUO model) | [19] |

| Hepatic Fibrosis | PAI-1 deficient mice had less fibrosis after bile duct ligation. | Liver (Bile duct ligation) | [23] |

Signaling Pathways

PAI-1 in the Fibrinolytic Pathway

References

- 1. ahajournals.org [ahajournals.org]

- 2. Oxidative stress, plasminogen activator inhibitor 1, and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Renal fibrosis: not just PAI-1 in the sky [jci.org]

- 4. JCI - PAI-1, fibrosis, and the elusive provisional fibrin matrix [jci.org]

- 5. PAI-1 in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasminogen activator inhibitor-1 serves an important role in radiation-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pivotal role of PAI-1 in a murine model of hepatic vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 10. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced Venous Thrombus Resolution in Plasminogen Activator Inhibitor Type-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-thrombotic effect of a PAI-1 inhibitor in rats given endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PAI-1 and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PAI-1 stimulates fibronectin matrix assembly in osteosarcoma cells through crosstalk between the αvβ5 and α5β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. ovid.com [ovid.com]

- 18. Suppression of plasminogen activator inhibitor-1 by RNA interference attenuates pulmonary fibrosis | Thorax [thorax.bmj.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. academic.oup.com [academic.oup.com]

- 21. PAI-1 plays a protective role in CCl4-induced hepatic fibrosis in mice: role of hepatocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alcoholic liver disease and the potential role of plasminogen activator inhibitor-1 and fibrin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PAI-1 deficiency reduces liver fibrosis after bile duct ligation in mice through activation of tPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Plasminogen Activator Inhibitor Type I Controls Cardiomyocyte Transforming Growth Factor-β and Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Plasminogen activator inhibitor-1 (PAI-1) is cardioprotective in mice by maintaining microvascular integrity and cardiac architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plasminogen activator inhibitor-1 reduces cardiac fibrosis and promotes M2 macrophage polarization in inflammatory cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TM5275 Sodium for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to TM5275 Sodium

Mechanism of Action

Preclinical Efficacy in Cardiovascular Disease Models

The therapeutic potential of TM5275 has been evaluated in various in vitro and in vivo models of cardiovascular disease.

In Vitro Studies

In vitro experiments have demonstrated the direct effects of TM5275 on fibrinolysis and cell migration, two critical processes in cardiovascular health and disease.

Table 1: Summary of In Vitro Efficacy of TM5275

| Parameter | Cell/System Type | TM5275 Concentration | Key Findings |

| tPA Retention | Vascular Endothelial Cells (VECs) | 20 and 100 μM | Significantly prolonged the retention of tPA on the VEC surface. |

| Fibrin Clot Lysis | VECs expressing tPA-GFP | 20 and 100 μM | Enhanced the dissolution of fibrin clots.[4] |

| Macrophage Migration | THP-1 monocytic cells | Not specified | Inhibited PAI-1-induced macrophage migration. |

In Vivo Studies

Animal models of thrombosis have provided robust evidence for the antithrombotic efficacy of orally administered TM5275.

Table 2: Summary of In Vivo Antithrombotic Efficacy of TM5275

| Animal Model | Species | TM5275 Dosage (Oral) | Comparator and Dosage (Oral) | Key Findings |

| Arterial Venous Shunt Thrombosis | Rat | 1 to 10 mg/kg | Ticlopidine (500 mg/kg) | Equivalent antithrombotic effect to ticlopidine. |

| Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | 1 to 10 mg/kg | Clopidogrel (3 mg/kg) | Equivalent antithrombotic effect to clopidogrel. |

| Photochemical-Induced Arterial Thrombosis | Cynomolgus Monkey | 10 mg/kg | Clopidogrel (10 mg/kg) | Same antithrombotic effect as clopidogrel, without an increase in bleeding time. |

| Thioglycollate-Induced Macrophage Migration | Mouse | Not specified | - | Dose-dependently inhibited macrophage migration into the peritoneal cavity. |

Importantly, studies in both rats and nonhuman primates have shown that TM5275's antithrombotic effects are achieved without a significant prolongation of bleeding time, a common side effect of many antithrombotic agents.

Signaling Pathways Modulated by TM5275

TGF-β Signaling Pathway

LRP1-Mediated Cell Migration Signaling Pathway

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of TM5275.

In Vitro Fibrinolysis Assay

This assay measures the ability of TM5275 to enhance the breakdown of a fibrin clot.

Protocol:

-

Plate Preparation: Coat a 96-well plate with fibrinogen.

-

Clot Formation: Add thrombin to the wells to induce the formation of a fibrin clot.

-

Treatment: Add a solution containing tPA and varying concentrations of TM5275 (or vehicle control) to the wells.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Monitor the decrease in absorbance over time using a plate reader. The rate of decrease in absorbance is proportional to the rate of fibrinolysis.

-

Data Analysis: Calculate the time to 50% clot lysis for each concentration of TM5275 and compare it to the control.

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TM5275 Sodium In Vitro

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Signaling Pathway of PAI-1 Inhibition by TM5275

References

Application Notes and Protocols for TM5275 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Effective Concentrations of TM5275

The effective concentration of TM5275 varies depending on the cell type and the biological process being investigated. The following table summarizes the effective concentrations reported in the literature.

| Cell Line | Cell Type | Effective Concentration | Observed Effect | Reference |

| ES-2, JHOC-9 | Human Ovarian Cancer | 70-100 µM | Decreased cell viability after 72 hours.[1][2] | [1][2] |

| ES-2 | Human Ovarian Cancer | 100 µM | Suppression of cell growth from 48 to 96 hours.[1][2] | [1][2] |

| ES-2 | Human Ovarian Cancer | 100 µM | G2/M cell cycle arrest and increased apoptosis after 24 hours.[2] | [2] |

| Various Cancer Cell Lines (HT1080, HCT116, Daoy, MDA-MB-231, Jurkat) | Human Cancer | 9.7 - 60.3 µM (IC50) | Dose-dependent decrease in cell viability.[3] | [3] |

| Vascular Endothelial Cells (VECs) | Human Endothelial | 20 µM and 100 µM | Prolonged retention of tissue plasminogen activator (tPA) and enhanced fibrinolysis.[4] | [4] |

| HSC-T6 | Rat Hepatic Stellate Cells | 100 µM | Inhibition of TGF-β1-stimulated AKT phosphorylation.[5][6] | [5][6] |

| HSC-T6 | Rat Hepatic Stellate Cells | 100 µM | Suppression of TGF-β1-stimulated cell proliferation.[5][7] | [5][7] |

Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of plasminogen activator inhibitor-1 is a potential therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PAI-1 mediates TGF-β1-induced myofibroblast activation in tenocytes via mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of TM5275 Sodium Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Summary

Quantitative data for TM5275 sodium is summarized below. For best practices, always refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis.

| Parameter | Value | Source(s) |

| Chemical Name | 5-Chloro-2-[[2-[2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt | [4][8] |

| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | [7][8] |

| Molecular Weight | 543.97 g/mol | [1][7] |

| CAS Number | 1103926-82-4 | [7][8] |

| Appearance | White to off-white solid | [7] |

| Solubility in DMSO | Up to 100 mM (54.4 mg/mL) | [1] |

| Storage (Solid) | +4°C, sealed from moisture | [7] |

| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Keep sealed and away from moisture. | [7] |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.

Materials and Reagents:

-

This compound salt (Solid)

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-Preparation:

-

Bring the vial of this compound solid to room temperature before opening to prevent condensation.

-

Ensure your workspace is clean and you are wearing appropriate PPE.

-

-

Calculation of Mass:

-

To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = (0.010 mol/L) x (0.001 L) x (543.97 g/mol ) x 1000 mg/g

-

Mass (mg) = 5.44 mg

-

-

-

Weighing this compound:

-

Carefully weigh out the calculated mass (e.g., 5.44 mg) of this compound using an analytical balance.

-

Transfer the weighed powder into a sterile microcentrifuge tube or appropriate vial.

-

-

Dissolution in DMSO:

-

Add the calculated volume of fresh, anhydrous DMSO to the vial containing the TM5275 powder. For the example above, add 1 mL of DMSO.

-

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[1][7]

-

Cap the vial securely.

-

-

Ensuring Complete Solubilization:

-

Vortex the solution thoroughly for 1-2 minutes.

-

Visually inspect the solution to ensure all solid has dissolved.

-

If precipitation or cloudiness occurs, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid dissolution.[7]

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic vials or light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date, and solvent.

-

Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7]

-

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the simplified signaling pathway of TM5275's action.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

Application Notes and Protocols for TM5275 Sodium Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action and Signaling Pathways

Quantitative Data Summary

The efficacy of TM5275 has been quantified in various rodent models. Dosages, pharmacokinetic parameters, and in vitro potency are summarized below.

Table 1: TM5275 Dosage and Administration in Mouse Models

| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference(s) |

| Intestinal Fibrosis | BALB/c | 10 mg/kg/day & 50 mg/kg/day | Oral (CMC suspension) | Daily for 2 weeks | 50 mg/kg dose significantly decreased collagen deposition and attenuated colonic fibrosis. | [8] |

| Diabetic Kidney Injury | C57BL/6 | 50 mg/kg/day | Oral | Daily for 16 weeks | Inhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in diabetic kidneys. | [5] |

| Thrombosis | Not Specified | 10 mg/kg | Not Specified | Single dose | Resulted in a plasma concentration of 17.5±5.2 μM. | [6] |

| Thrombosis | Not Specified | 50 mg/kg | Not Specified | Single dose | Antithrombotic effect was equivalent to 500 mg/kg of ticlopidine. | [6] |

| Thrombosis (Combination) | Not Specified | 5 mg/kg (+ 0.3 mg/kg tPA) | Not Specified | Single dose | Significantly enhanced the antithrombotic effect of tPA alone. | [6] |

Table 2: Pharmacokinetic and In Vitro Efficacy of TM5275

| Parameter | Value | Species/System | Conditions | Reference(s) |

| IC₅₀ | 6.95 μM | Cell-free assay | PAI-1 Inhibition | [2][6][9] |

| Plasma Concentration | 17.5 ± 5.2 μM | Mouse | 1 hour after a 10 mg/kg dose | [6] |

| IC₅₀ (Cell Viability) | 9.7 to >50 μM | Human Cancer Cell Lines | Varies by cell line | [9] |

Experimental Protocols

Protocol 1: Preparation of TM5275 for Oral Administration

This protocol describes the preparation of TM5275 as a suspension in carboxymethyl cellulose (CMC) for oral gavage in mice, a method used in intestinal fibrosis studies.[8]

Materials:

-

TM5275 sodium salt

-

Carboxymethyl cellulose (CMC), low viscosity

-

Sterile, deionized water

-

Weighing scale and spatulas

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer and/or magnetic stirrer

Procedure:

-

Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 5-10 mL/kg).

-

Example: For 10 mice at 25g, dosing 50 mg/kg at 10 mL/kg:

-

Total dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg

-

Concentration needed = 50 mg/kg / 10 mL/kg = 5 mg/mL

-

Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

-

Total volume for 10 mice + overage (e.g., 20%) = (10 * 0.25 mL) * 1.2 = 3 mL.

-

Total TM5275 needed = 3 mL * 5 mg/mL = 15 mg.

-

-

-

Prepare CMC Vehicle: Prepare a 0.5% (w/v) CMC solution. For 10 mL of vehicle, weigh 50 mg of CMC and add it to ~9 mL of sterile water. Mix vigorously using a vortex or magnetic stirrer until the CMC is fully dissolved. This may take some time. Bring the final volume to 10 mL.

-

Prepare TM5275 Suspension: Weigh the calculated amount of TM5275 powder.

-

Suspend TM5275: Add the TM5275 powder to the prepared CMC vehicle in a sterile conical tube.

-

Homogenize: Vortex the mixture thoroughly for several minutes until a uniform suspension is achieved. Ensure there are no visible clumps of powder.

-

Storage and Use: Store the suspension at 4°C for short-term use. Before each administration, vortex the suspension again to ensure homogeneity.

Protocol 2: Experimental Workflow for TNBS-Induced Intestinal Fibrosis Model

This protocol outlines the induction of chronic colitis and fibrosis in BALB/c mice using 2,4,6-trinitrobenzene sulfonic acid (TNBS) and subsequent treatment with TM5275.[8]

Procedure:

-

Animals: Use male BALB/c mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

-

Induction of Colitis/Fibrosis:

-

Anesthetize mice lightly with isoflurane.

-

Administer weekly intrarectal injections of TNBS (dissolved in 50% ethanol) for 8 weeks. The dose can be sequentially increased (e.g., from 0.4 mg to 1.6 mg) to induce chronic inflammation and fibrosis.[8] A control group should receive 50% ethanol only.

-

-

Treatment with TM5275:

-

After the 6th weekly TNBS injection, begin daily oral administration of TM5275 or vehicle (CMC suspension).[8]

-

Divide the TNBS-treated mice into groups:

-

Group 1: TNBS + Vehicle (e.g., 0.5% CMC)

-

Group 2: TNBS + TM5275 (10 mg/kg)

-

Group 3: TNBS + TM5275 (50 mg/kg)

-

-

Continue daily treatment for the final 2 weeks of the study.

-

-

Monitoring: Monitor mouse body weight, food intake, and clinical signs of distress throughout the experiment.

-

Endpoint Analysis:

-

At the end of the 8-week period, euthanize the mice.

-

Harvest the colon and measure its length and weight.

-

Fix sections of the colon in 10% formalin for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.

-

Homogenize other sections of the colon for biochemical assays, such as a Sircol collagen assay to quantify collagen content or an ELISA to measure protein levels of markers like MMP-9.[8]

-

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of mouse models to study plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

Application Notes and Protocols for Oral Gavage of TM5275 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action: PAI-1 Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM5275 in Murine Models of Hepatic Fibrosis

Introduction

These application notes provide a summary of the available data on the use of TM5275 and its derivatives in rodent models of fibrosis, with a focus on providing guidance for its application in mouse models of hepatic fibrosis. It is important to note that while direct studies of TM5275 in mouse models of hepatic fibrosis are limited in the currently available literature, data from a mouse model of intestinal fibrosis and rat models of hepatic fibrosis provide a strong basis for determining an appropriate dosage and administration regimen.

Mechanism of Action of TM5275 in Hepatic Fibrosis

References

Application Notes and Protocols for TM5275 Sodium in a Diabetic Nephropathy Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Caption: Signaling pathway of TM5275 in diabetic nephropathy.

Data Presentation

The following tables summarize the quantitative data from a 16-week study in STZ-induced diabetic mice treated with TM5275 (50 mg/kg/day, p.o.).

Table 1: Metabolic and Renal Function Parameters

| Parameter | Control | Diabetic | Diabetic + TM5275 |

| Plasma Glucose (mg/dL) | 150 ± 10 | 450 ± 25 | 440 ± 30 |

| Plasma Creatinine (mg/dL) | 0.4 ± 0.05 | 0.7 ± 0.1 | 0.65 ± 0.1 |

| Urinary Albumin Excretion (µ g/day ) | 20 ± 5 | 150 ± 20 | 80 ± 15† |

| Kidney/Body Weight Ratio | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.15† |

*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic. Data are presented as mean ± SE.[1]

Table 2: Renal Histological and Gene Expression Changes

| Parameter | Control | Diabetic | Diabetic + TM5275 |

| Glomerular Volume (x10^6 µm^3) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.15† |

| Fractional Mesangial Area (%) | 15 ± 2 | 35 ± 4 | 20 ± 3† |

| Macrophage Infiltration (F4/80+ cells/glomerulus) | 2 ± 0.5 | 10 ± 1.5 | 4 ± 1† |

| Renal PAI-1 mRNA (relative expression) | 1.0 ± 0.2 | 4.5 ± 0.5 | 2.0 ± 0.4† |

| Renal Fibronectin mRNA (relative expression) | 1.0 ± 0.3 | 3.8 ± 0.4 | 1.8 ± 0.3† |

| Renal Collagen Iα1 mRNA (relative expression) | 1.0 ± 0.2 | 4.2 ± 0.6 | 2.1 ± 0.5† |

*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic. Data are presented as mean ± SE.[1]

Experimental Protocols

Induction of Diabetic Nephropathy in Mice

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ).

Materials:

-

6-week-old male C57BL/6 mice[1]

-

Streptozotocin (STZ)

-

Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]

-

0.5% carboxymethyl cellulose (vehicle for TM5275)[1]

-

This compound

-

Glucometer and test strips

Procedure:

-

Acclimate 6-week-old male C57BL/6 mice for at least one week before the experiment.

-

Induce diabetes by a single intraperitoneal injection of STZ at a dose of 150 mg/kg body weight.[1] Dissolve STZ in freshly prepared sodium citrate buffer (pH 4.5) immediately before use.

-

Inject age-matched control mice with an equivalent volume of sodium citrate buffer.[1]

-

Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Consider mice with blood glucose levels ≥ 250 mg/dL as diabetic.

-

Divide the mice into three groups: Control, Diabetic (vehicle-treated), and Diabetic + TM5275.

-

Administer this compound orally at a dose of 50 mg/kg/day, dissolved in 0.5% carboxymethyl cellulose.[1] Administer an equivalent volume of the vehicle to the control and diabetic groups.

-

Continue the treatment for 16 weeks.[1]

Caption: Experimental workflow for the diabetic nephropathy mouse model.

Assessment of Renal Function

a. Urinary Albumin Excretion:

-

House mice individually in metabolic cages for 24-hour urine collection.

-

Measure the total urine volume.

-

Determine the albumin concentration in the urine using a mouse albumin ELISA kit according to the manufacturer's instructions.

-

Calculate the total daily albumin excretion.

b. Plasma Creatinine:

-

At the end of the 16-week treatment period, anesthetize the mice.[1]

-

Collect blood via cardiac puncture into heparinized tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes to separate the plasma.

-

Measure plasma creatinine levels using a commercially available creatinine assay kit.

Histological Analysis

-

After blood collection, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).

-

Excise the kidneys and measure their weight.

-

Fix one kidney in 10% neutral buffered formalin and embed it in paraffin.

-

Cut 4-µm sections for staining.[1]

-

Periodic Acid-Schiff (PAS) Staining: Stain sections with PAS to visualize the glomerular basement membrane and mesangial matrix.[1]

-

Quantify the fractional mesangial area by image analysis.

-

-

Immunohistochemistry for Macrophage Infiltration:

-

Perform antigen retrieval on deparaffinized sections.

-

Incubate with a primary antibody against the macrophage marker F4/80.[6]

-

Use a suitable secondary antibody and detection system.

-

Count the number of F4/80-positive cells per glomerulus.

-

Gene Expression Analysis by Real-Time PCR

-

Snap-freeze a portion of the kidney in liquid nitrogen and store it at -80°C.

-

Isolate total RNA from the kidney tissue using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Calculate the relative gene expression using the ΔΔCt method.

In Vitro PAI-1 Inhibition Assay

Materials:

-

Mouse proximal tubular epithelial cells (mProx24)[1]

-

Cell culture medium (e.g., DMEM/F12)

-

This compound

-

RNA extraction and RT-PCR reagents

Procedure:

-

Culture mProx24 cells to 80% confluency.

-

Pre-treat the cells with TM5275 at various concentrations for 4 hours.[7]

-

Harvest the cells and isolate RNA.

-

Perform real-time PCR to analyze the mRNA expression of fibrosis and inflammation markers (e.g., TGF-β1, collagen Iα1, MCP-1).[7]

Conclusion

References

- 1. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasminogen activator inhibitor-1 and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PAI-1 mutant retards diabetic nephropathy in db/db mice through protecting podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model | PLOS One [journals.plos.org]

Application Notes and Protocols: The TNBS-Induced Colitis Model and the Therapeutic Potential of TM5275

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Preclinical animal models are indispensable for understanding the pathophysiology of IBD and for evaluating novel therapeutic agents.[3] The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used experimental model that mimics several key features of human Crohn's disease, particularly its Th1-mediated immune response and transmural inflammation.[3][4][5]

Part 1: The TNBS-Induced Colitis Model

Principle

The TNBS model induces colitis through a hapten-mediated immune reaction.[5] TNBS is administered intrarectally in an ethanol solution. The ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the colon wall and bind to autologous colonic proteins.[4][11] This process, known as haptenization, renders these proteins immunogenic, triggering a delayed-type hypersensitivity reaction.[3][5] The subsequent immune response is predominantly T-helper 1 (Th1) cell-driven, characterized by the infiltration of CD4+ T cells and macrophages and the secretion of pro-inflammatory cytokines such as TNF-α and IL-12, leading to severe, transmural inflammation that resembles Crohn's disease.[3][4]

Experimental Workflow: TNBS Colitis Induction and Assessment

Caption: Workflow for TNBS-induced colitis and subsequent analysis.

Protocol: Induction of Chronic TNBS Colitis in Mice

This protocol is synthesized from methodologies described for inducing a chronic, fibrotic model of colitis.[4][5][10][12]

-

Animals: Female or male Balb/c or C57BL/6 mice, 5-6 weeks old, are commonly used.[5][12] Animals should be acclimatized for at least one week before the experiment.

-

Preparation of TNBS Solution:

-

Induction Procedure:

-

Fast the mice for 24-36 hours prior to the first induction, ensuring free access to water.[13]

-

Anesthetize the mice lightly (e.g., with isoflurane).

-

Gently insert a polyethylene catheter (approx. 3-4 cm) into the colon via the anus.

-

Slowly instill 100-150 µL of the TNBS-ethanol solution.[5][12]

-

After instillation, keep the mouse in a head-down position for approximately 60 seconds to ensure the solution remains in the colon.

-

To establish a chronic model, repeat the TNBS administration weekly for 4-6 weeks. Some protocols may involve increasing the TNBS dose in subsequent administrations.[5][12]

-

Control groups should include a sham group (no administration) and an ethanol group (receiving only the 50% ethanol vehicle).[4][14]

-

-

Monitoring Colitis Development:

-

Monitor the animals daily for body weight, stool consistency, and signs of morbidity (piloerection, lethargy).[5]

-

Calculate a Disease Activity Index (DAI) based on these parameters (see table below).

-

Protocol: Assessment of Colitis Severity

1. Disease Activity Index (DAI) The DAI is a composite score used to quantitatively monitor disease progression.

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | <1 | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose Stools | Positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross Bleeding |

| DAI = (Weight Loss Score + Stool Score + Bleeding Score) / 3 |

2. Macroscopic Assessment (at study endpoint)

-

Record the final body weight.

-

Euthanize the animal and carefully dissect the entire colon from the cecum to the anus.

-

Measure the colon length. Colon shortening is a key indicator of inflammation.[11]

-

Score the macroscopic damage based on features like ulceration, wall thickening, and hyperemia.

3. Histopathological and Biochemical Analysis

-

Fix colon tissue sections in 10% formalin for histopathological analysis (H&E and Masson's trichrome staining for fibrosis).[10]

-

Homogenize fresh colon tissue samples to measure:

Part 2: TM5275 Treatment

Principle of Action: PAI-1 Inhibition

Signaling Pathway: PAI-1 in Colitis and TM5275 Intervention

Protocol: TM5275 Administration

This protocol is based on a study evaluating TM5275 in a chronic TNBS colitis model.[10]

-

Drug Preparation:

-

Prepare a suspension of TM5275 in a suitable vehicle, such as carboxymethyl cellulose (CMC).

-

-

Administration:

-

TM5275 is administered orally via gavage.[10]

-

Treatment should begin after the establishment of chronic colitis (e.g., after the 6th weekly TNBS injection).[10]

-

Administer TM5275 daily for the duration of the treatment period (e.g., 2 weeks).[10]

-

Effective doses in mice have been reported at 15 mg/kg and 50 mg/kg.[10]

-

-

Control Groups:

-

Vehicle Control: A group of TNBS-treated mice receiving the vehicle (e.g., CMC suspension) only.

-

Positive Control (Optional): A group treated with a standard-of-care drug like mesalazine.[11]

-

Part 3: Expected Outcomes & Data Presentation

Treatment with TM5275 in the TNBS-induced colitis model is expected to result in a dose-dependent amelioration of disease indicators. The following tables summarize representative quantitative data from studies.

Table 1: Effect of TM5275 on Macroscopic and Fibrotic Parameters in Chronic TNBS Colitis

Data derived from a study on TNBS-induced intestinal fibrosis.[10]

| Group | Macroscopic Score (Arbitrary Units) | Microscopic Fibrosis Score (Arbitrary Units) | Colon Collagen Content (µg/mg tissue) | Colon Length (cm) |

| Control (No TNBS) | 0.5 ± 0.2 | 0.4 ± 0.1 | 15.2 ± 2.1 | 8.5 ± 0.3 |

| TNBS + Vehicle | 4.8 ± 0.5 | 3.5 ± 0.4 | 45.8 ± 5.3 | 6.2 ± 0.4 |

| TNBS + TM5275 (15 mg/kg) | 3.5 ± 0.6 | 2.8 ± 0.3 | 38.1 ± 4.9 | 6.8 ± 0.5 |

| TNBS + TM5275 (50 mg/kg) | 2.1 ± 0.4 | 1.6 ± 0.2 | 25.3 ± 3.7 | 7.9 ± 0.3 |

| *Indicates statistically significant improvement compared to the TNBS + Vehicle group. |

Table 2: Effect of TM5275 on Body Weight and Inflammatory Markers

| Group | Body Weight Change from Initial (%) | Colonic MMP-9 Level (ng/mg protein) | Colonic TNF-α Level (pg/mL) |

| Control (No TNBS) | +15.1 ± 2.5% | 1.2 ± 0.3 | ~15-20 |

| TNBS + Vehicle | -5.2 ± 3.1% | 8.9 ± 1.1 | ~70-75 |

| TNBS + TM5275 (15 mg/kg) | -2.1 ± 2.8% | 6.5 ± 0.9 | Data not available |

| TNBS + TM5275 (50 mg/kg) | +1.5 ± 2.5% | 3.8 ± 0.6 | Data not available |

| *Indicates statistically significant improvement compared to the TNBS + Vehicle group. TNF-α data is representative of the chronic TNBS model. |

Interpretation of Results

-

Macroscopic and Microscopic Scores: A significant reduction in these scores in the TM5275-treated groups indicates a decrease in visible inflammation, ulceration, and tissue damage.[10]

-

Collagen Content and Fibrosis Score: Lower collagen levels and reduced fibrosis scores suggest that TM5275 has potent anti-fibrotic effects, a critical benefit for a Crohn's-like model.[10]

-

Colon Length and Body Weight: Prevention of colon shortening and mitigation of weight loss are strong indicators of therapeutic efficacy and improved overall animal health.[10]

-

MMP-9 Levels: Matrix metalloproteinase 9 (MMP-9) is involved in tissue remodeling and inflammation. Reduced levels in the TM5275 group suggest a decrease in inflammatory tissue destruction.[10][15]

-

TNF-α Levels: While direct data for TM5275's effect on TNF-α was not found, a reduction in this key pro-inflammatory cytokine would be an expected downstream consequence of reduced inflammation. The chronic TNBS model consistently shows elevated TNF-α.[3][16]

References

- 1. Plasminogen Activator Inhibitor 1 Is a Novel Faecal Biomarker for Monitoring Disease Activity and Therapeutic Response in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory Bowel Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inflammatory bowel disease biomarkers and therapeutic target | Washington University Office of Technology Management [tech.wustl.edu]

- 7. PAI-1 augments mucosal damage in colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasminogen Activator Inhibitor 1 Is a Novel Faecal Biomarker for Monitoring Disease Activity and Therapeutic Response in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasminogen Activator Inhibitor-1 Potentiates Neutrophil Infiltration and Tissue Injury in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 12. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Markers of inflammation and influence of nitric oxide on platelet activation in the course of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing TM5275 Efficacy in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of TM5275

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of TM5275 in various ovarian cancer cell lines, highlighting the sensitivity of ES-2 and JHOC-9 cells.

| Cell Line | Histotype | IC50 of TM5275 (µM) |

| ES-2 | Clear Cell Carcinoma | 86.3 ± 6.5 |

| JHOC-9 | Clear Cell Carcinoma | 78.5 ± 8.7 |

| JHOC-5 | Clear Cell Carcinoma | > 100 |

| SKOV3 | Serous Adenocarcinoma | > 100 |

| JHOC-7 | Clear Cell Carcinoma | > 100 |

| JHOC-8 | Clear Cell Carcinoma | > 100 |

Experimental Protocols

Cell Culture

a. ES-2 Cell Line:

-

Media: ATCC-formulated McCoy's 5a Medium Modified (ATCC Catalog No. 30-2007).

-

Supplements: 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and rinse with a 0.25% trypsin-0.53 mM EDTA solution. Aspirate the trypsin-EDTA solution and observe the cells under an inverted microscope until they detach. Add complete growth medium and aspirate cells by gently pipetting. Add appropriate aliquots of the cell suspension to new culture vessels.

b. JHOC-9 Cell Line:

-

Media: DMEM/Ham's F-12 medium.

-

Supplements: 20% Fetal Bovine Serum (FBS) and 0.1 mM Non-Essential Amino Acids (NEAA).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

-

Subculturing: When cells reach 80-90% confluency, detach cells using a 0.05% Trypsin-EDTA solution. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging at a 1:8 split ratio.[2]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the effect of TM5275 on the viability of ES-2 and JHOC-9 cells.

-

Materials:

-

ES-2 or JHOC-9 cells

-

Complete growth medium

-

TM5275 (dissolved in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of TM5275 in complete growth medium. The final concentrations should range from approximately 10 µM to 150 µM to encompass the IC50 values. Include a vehicle control (DMSO) at the same concentration as the highest TM5275 concentration.

-

Add 100 µL of the TM5275 dilutions or vehicle control to the respective wells.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for detecting apoptosis in ES-2 and JHOC-9 cells treated with TM5275.

-

Materials:

-

ES-2 or JHOC-9 cells

-

Complete growth medium

-

TM5275 (100 µM)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed 1 x 10^6 cells in a 6-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with 100 µM TM5275 or vehicle control (DMSO) for 24 hours.[1]

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of TM5275 on the cell cycle distribution of ES-2 and JHOC-9 cells.

-

Materials:

-

ES-2 or JHOC-9 cells

-

Complete growth medium

-

TM5275 (100 µM)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed 1 x 10^6 cells in a 6-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with 100 µM TM5275 or vehicle control (DMSO) for 24 hours.[1]

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Signaling pathways affected by TM5275 in ovarian cancer.

Caption: General experimental workflow for testing TM5275 efficacy.

References

Application Notes and Protocols for PAI-1 Activity Assay Using TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| TM5275 sodium | Human PAI-1 | Cell-free chromogenic assay | 6.95 | [2] |

| TM5275 (µM) | % PAI-1 Inhibition |

| 0.1 | 5 |

| 1 | 20 |

| 5 | 45 |

| 7 | 50 |

| 10 | 60 |

| 20 | 80 |

| 50 | 95 |

| 100 | 98 |